molecular formula C25H30N2O6 B557633 Fmoc-D-Orn(Boc)-OH CAS No. 118476-89-4

Fmoc-D-Orn(Boc)-OH

Cat. No. B557633
CAS RN: 118476-89-4
M. Wt: 454,5 g/mole
InChI Key: JOOIZTMAHNLNHE-OAQYLSRUSA-N
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Description

“Fmoc-D-Orn(Boc)-OH” is a biochemical reagent . It is used for the synthesis of bisquinoline analogs with antileishmanial and antimicrobial activities against a panel of pathogenic bacteria and fungi . It can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

“Fmoc-D-Orn(Boc)-OH” is a reagent used for the synthesis of bisquinoline analogs . It is a standard building block of introduction of D-ornithine amino-acid residues by Fmoc SPPS .


Molecular Structure Analysis

The molecular formula of “Fmoc-D-Orn(Boc)-OH” is C25H30N2O6 . Its molecular weight is 454.52 g/mol .


Chemical Reactions Analysis

“Fmoc-D-Orn(Boc)-OH” is used in Fmoc solid-phase peptide synthesis . It is a key reagent in the synthesis of bisquinoline analogs .


Physical And Chemical Properties Analysis

“Fmoc-D-Orn(Boc)-OH” is a white crystalline powder . It has a high purity, with an assay of ≥95.0% (acidimetric), ≥98% (TLC), and ≥98.0% (HPLC) . It is clearly soluble in DMF .

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Relevant Papers For more detailed information, you may refer to related peer-reviewed papers and technical documents .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-8-13-21(22(28)29)27-24(31)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOIZTMAHNLNHE-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553924
Record name N~5~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Orn(Boc)-OH

CAS RN

118476-89-4
Record name N~5~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 118476-89-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Fmoc-D-Orn(Boc)-OH in the synthesis of Bacitracin A?

A: Fmoc-D-Orn(Boc)-OH represents a protected form of D-ornithine, an amino acid crucial for the structure and activity of Bacitracin A. In the reported synthesis [], Fmoc-D-Orn(Boc)-OH serves as a building block during the stepwise assembly of the Bacitracin A peptide chain on a solid support.

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